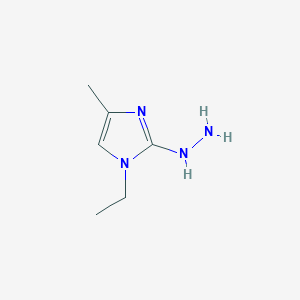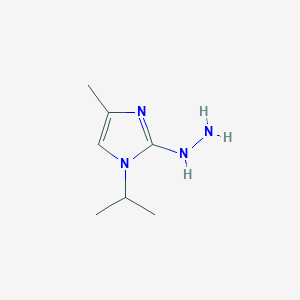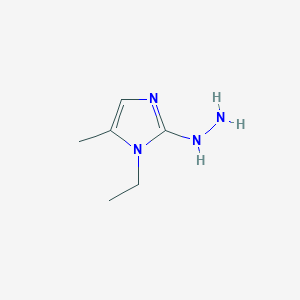
1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substituents, offers potential for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a hydrazine derivative, followed by cyclization with a suitable carbonyl compound. The reaction conditions often require a catalyst, such as a transition metal complex, and are conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved often include key biochemical processes such as signal transduction or metabolic pathways .
Comparación Con Compuestos Similares
1-Ethyl-2-methyl-1H-imidazole: Lacks the hydrazinyl group, resulting in different reactivity and applications.
2-Hydrazinyl-1H-imidazole: Similar structure but without the ethyl and methyl substituents, affecting its chemical properties and uses.
1-Methyl-2-hydrazinyl-1H-imidazole: Similar but with a methyl group instead of an ethyl group, leading to variations in its biological activity.
Uniqueness: 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole is unique due to its specific substituents, which confer distinct electronic and steric properties.
Propiedades
IUPAC Name |
(1-ethyl-5-methylimidazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-5(2)4-8-6(10)9-7/h4H,3,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSOGNDBIDCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B8036720.png)
![5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8036722.png)
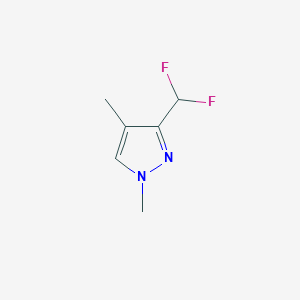
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036732.png)
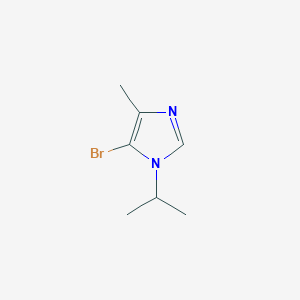
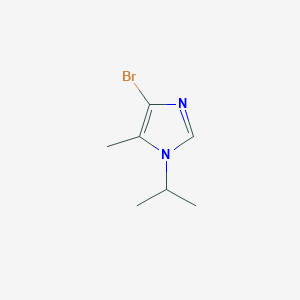
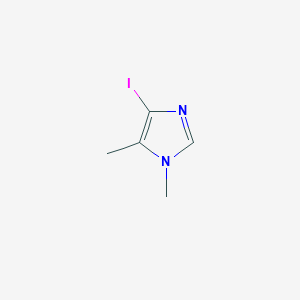
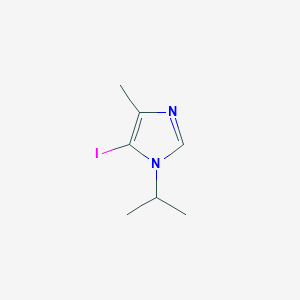
![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036768.png)
![[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid](/img/structure/B8036770.png)
![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036772.png)
![1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8036791.png)
